molecular formula C10H12N2O4S B12418025 N1,N4-Diacetylsulfanilamide-d4

N1,N4-Diacetylsulfanilamide-d4

Cat. No.: B12418025
M. Wt: 260.31 g/mol
InChI Key: YTJJPFRVBNFIBN-LNFUJOGGSA-N
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Description

N1,N4-Diacetylsulfanilamide-d4 is a deuterated form of N1,N4-Diacetylsulfanilamide, which is a sulfonamide compound. This compound is primarily used as an intermediate in the synthesis of Sulfacetamide-d4, an isotope-labeled analog of Sulfacetamide. Sulfacetamide is an antibiotic used for treating skin infections, urinary tract infections, acne, and seborrheic dermatitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-Diacetylsulfanilamide-d4 involves the acetylation of sulfanilamide with acetic anhydride. The reaction typically occurs under reflux conditions, where sulfanilamide is reacted with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction mixture is then purified using techniques like liquid chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Ultrasonic irradiation is also employed in some methods to enhance reaction efficiency and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

N1,N4-Diacetylsulfanilamide-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N1,N4-Diacetylsulfanilamide-d4 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1,N4-Diacetylsulfanilamide-d4 involves its interaction with bacterial enzymes, inhibiting their function and preventing bacterial growth. The compound targets specific molecular pathways involved in bacterial metabolism, leading to the disruption of essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterated nature, which makes it valuable in isotope-labeled studies. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic and pharmacokinetic studies .

Properties

Molecular Formula

C10H12N2O4S

Molecular Weight

260.31 g/mol

IUPAC Name

N-[4-(acetylsulfamoyl)-2,3,5,6-tetradeuteriophenyl]acetamide

InChI

InChI=1S/C10H12N2O4S/c1-7(13)11-9-3-5-10(6-4-9)17(15,16)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14)/i3D,4D,5D,6D

InChI Key

YTJJPFRVBNFIBN-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC(=O)C)[2H]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C

Origin of Product

United States

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